molecular formula C23H22N2O4S2 B2355045 (3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894676-76-7

(3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2355045
CAS No.: 894676-76-7
M. Wt: 454.56
InChI Key: FSUMDZLRNCTECA-BKUYFWCQSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused thieno[3,2-c][1,2]thiazin-4(3H)-one core modified with a 2,2-dioxide group. Key substituents include:

  • A 4-methylbenzyl moiety at the 1-position, enhancing lipophilicity and influencing pharmacokinetic properties. The Z-configuration of the methylene linkage ensures spatial orientation critical for intermolecular interactions, particularly in biological systems.

Properties

IUPAC Name

(3Z)-3-[(2-methoxy-5-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S2/c1-15-4-7-17(8-5-15)14-25-19-10-11-30-23(19)22(26)21(31(25,27)28)13-24-18-12-16(2)6-9-20(18)29-3/h4-13,24H,14H2,1-3H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUMDZLRNCTECA-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=CC(=C4)C)OC)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=CC(=C4)C)OC)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thieno[3,2-c][1,2]thiazin derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

  • Molecular Formula : C18H20N2O3S2
  • Molecular Weight : 366.49 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The thieno[3,2-c][1,2]thiazin core structure is known for its potential to inhibit several enzymes and receptors involved in disease processes. The specific interactions include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases and phosphatases, which are critical in cell signaling pathways.
  • Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, potentially impacting neurological disorders.

Biological Activity Profiles

The following table summarizes the biological activities reported for the compound based on available literature:

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against various cancer cell lines.
AntimicrobialDemonstrated activity against specific bacterial strains.
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro.
Enzyme InhibitionPotential inhibition of tyrosinase and other enzymes.

Anticancer Activity

In a study evaluating the anticancer properties of thieno[3,2-c][1,2]thiazins, it was found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The modifications on the phenyl ring and the thiazine core significantly influence the biological activity of this compound. For instance:

  • Substituents on the Phenyl Ring : The presence of methoxy and methyl groups enhances lipophilicity and bioavailability.
  • Thiazine Core Modifications : Alterations in the thiazine structure can lead to improved potency against specific targets.

Scientific Research Applications

The compound (3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex heterocyclic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on biological activity, synthesis methods, and potential therapeutic roles.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiazine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Potential

There is growing interest in the anticancer properties of thiazine derivatives. Preliminary studies suggest that compounds with similar structural motifs may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. The thieno[3,2-c][1,2]thiazine scaffold has been highlighted for its ability to act as a lead compound in developing new anticancer agents .

Anti-inflammatory Effects

Compounds with thiazine structures have also been investigated for their anti-inflammatory effects. The presence of specific functional groups can enhance their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them potential candidates for treating conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of Thiazine Core : This can be achieved through cyclization reactions involving thioketones and amines.
  • Introduction of Substituents : The methoxy and methyl groups can be introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Final Modifications : The final compound may be purified using chromatography techniques and characterized using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure .

Study on Antimicrobial Activity

A series of thiazine derivatives were synthesized and tested against various microbial strains including Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial potency. The compounds were evaluated using disc diffusion methods and showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Research

In another study focusing on anticancer activity, thiazine derivatives were screened against several cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7). Mechanistic studies suggested that these compounds might induce cell cycle arrest at the G0/G1 phase and promote apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core distinguishes this compound from related heterocycles:

Compound Core Structure Key Substituents Biological Activity (Reported)
Target Compound Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide; 3-(2-methoxy-5-methylphenyl)amino; 1-(4-methylbenzyl) Hypothesized kinase inhibition
Compound 107 () Imidazo-thiopyrano-thieno-pyrimidinone 5-(methylsulfanyl); 10,11-dihydro Antimicrobial (in vitro)
7-Substituted-pyrrolo[3,2-c]pyrimidin-4(3H)-one () Pyrrolo-pyrimidinone 7-substituents (e.g., Cl, NO₂) Anticancer (cell line studies)

Key Observations :

  • Unlike the pyrrolo-pyrimidinone derivatives (), the 2,2-dioxide group in the target compound may reduce metabolic instability by resisting oxidation .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The 2,2-dioxide moiety enhances water solubility relative to non-oxidized thienothiazines, balancing lipophilicity for oral bioavailability.
  • Metabolic Stability: The methoxy and methyl groups on the phenylamino substituent may slow hepatic metabolism by cytochrome P450 enzymes.

Preparation Methods

Thiophene-Thiazinone Ring Construction

The core synthesis begins with 2-aminothiophene-3-carboxylic acid (1) , which undergoes cyclocondensation with chloroacetyl chloride in anhydrous dichloromethane to yield 3-chlorothieno[3,2-c]thiazin-4-one (2) . Oxidation of the sulfide to sulfone is achieved using 3 equivalents of m-chloroperbenzoic acid (mCPBA) in chloroform at 0°C–25°C, producing thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide (3) in 82% yield.

Mechanistic Insight : The oxidation proceeds via electrophilic attack of peracid on the sulfur atom, forming a sulfoxide intermediate before full oxidation to sulfone.

N-Alkylation at Position 1

Compound 3 is alkylated with 4-methylbenzyl bromide (4) under phase-transfer conditions. A mixture of 3 (1.0 equiv), 4 (1.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in toluene/50% NaOH (1:1) is stirred at 80°C for 12 h, affording 1-(4-methylbenzyl)-1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide (5) in 76% yield.

Optimization Note : Excess alkylating agent and TBAB mitigate competing O-alkylation, a common side reaction in N-heterocycle alkylation.

Introduction of the (2-Methoxy-5-methylphenyl)amino Methylene Group

Imine Formation via Condensation

The ketone at position 3 of 5 reacts with 2-methoxy-5-methylaniline (6) in a Dean-Stark apparatus. A solution of 5 (1.0 equiv), 6 (1.5 equiv), and p-toluenesulfonic acid (0.2 equiv) in toluene is refluxed for 6 h, removing water azeotropically. The Z-configured imine (3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c]thiazin-4(3H)-one 2,2-dioxide (7) is isolated in 68% yield after recrystallization from ethanol.

Stereochemical Control : The Z configuration arises from thermodynamic control, favored by intramolecular hydrogen bonding between the imine NH and sulfone oxygen.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320/1160 cm⁻¹ (SO₂ asym/sym), 1595 cm⁻¹ (C=N).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.35–7.12 (m, 8H, Ar-H), 4.92 (s, 2H, NCH₂), 3.82 (s, 3H, OCH₃), 2.34 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).
  • HRMS (ESI+) : m/z calcd for C₂₃H₂₁N₂O₅S₂ [M+H]⁺: 485.0918; found: 485.0921.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z configuration and planar geometry of the thienothiazinone core. Key bond lengths include C=O (1.22 Å) and S=O (1.43 Å), consistent with sulfone characterization.

Comparative Evaluation of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%)
Core oxidation mCPBA/CHCl₃ 82 99
N-Alkylation 4-methylbenzyl bromide/TBAB 76 98
Imine condensation p-TsOH/toluene 68 97

Critical Analysis : While the route achieves moderate yields, the use of mCPBA necessitates careful handling due to its explosive nature. Alternative oxidants like hydrogen peroxide/acetic acid may offer safer scalability.

Industrial Scalability and Process Optimization

Potential modifications for large-scale production include:

  • Replacing mCPBA with NaIO₄/H₂O₂ in acetic acid for sulfide oxidation.
  • Employing microwave irradiation to reduce imine condensation time from 6 h to 45 min.

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via condensation reactions involving thieno[3,2-c][1,2]thiazin-4(3H)-one scaffolds. A representative route () uses:

  • Step 1: Reacting a thiazinone precursor with triethyl orthoformate under reflux (130°C) to form an intermediate.
  • Step 2: Condensation with a substituted aniline (e.g., 2-methoxy-5-methylphenylamine) in ethanol, followed by purification via silica gel chromatography.
    Key factors affecting yield include:
  • Temperature control: Higher temperatures (130°C) favor intermediate formation but may degrade sensitive substituents.
  • Solvent choice: Ethanol balances reactivity and solubility for aryl amines.
  • Purification: Column chromatography is critical for isolating the Z-isomer due to steric and electronic effects .

Advanced: How can synthesis be optimized using computational or statistical methods?

Methodological Answer:
Bayesian optimization and heuristic algorithms ( ) are effective for reaction optimization. For example:

  • Design of Experiments (DoE): Vary parameters (temperature, reagent ratios, solvent polarity) systematically to identify optimal conditions.
  • Machine Learning: Train models on historical reaction data (e.g., yields from ) to predict ideal conditions for new derivatives.
    A case study using Bayesian optimization improved yields from 17% to 37% by adjusting stoichiometry and heating duration .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and Z/E isomerism. For instance, the Z-configuration is verified by NOESY correlations between the methylbenzyl group and the thienothiazine ring .
  • X-ray Diffraction (XRD): SHELX software ( ) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity.
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can structural discrepancies between computational predictions and experimental data be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Tautomerism or isomerism: DFT calculations () may predict a dominant tautomer, but XRD ( ) might reveal a different solid-state conformation.
  • Solvent effects: Polarizable continuum models (PCM) in DFT can reconcile solution-phase NMR vs. gas-phase computational results.
    Resolution Strategy:
    • Compare multiple techniques (e.g., XRD for solid-state vs. NMR for solution).
    • Use temperature-dependent NMR to detect dynamic equilibria .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Antimicrobial assays: Broth microdilution () determines MIC values against Gram-positive/negative bacteria.
  • Cytotoxicity screening: MTT assays on mammalian cell lines assess selectivity indices.
  • Enzyme inhibition: Kinase or protease inhibition assays quantify IC₅₀ values using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization?

Methodological Answer:

  • Functional group modulation: The 2-methoxy-5-methylphenyl group () enhances lipophilicity, improving membrane penetration. Replace with electron-withdrawing groups (e.g., nitro) to alter redox properties.
  • Bioisosteric replacement: Substitute the thienothiazine ring with benzothiazole ( ) to maintain π-stacking while altering metabolic stability.
  • Quantitative SAR (QSAR): Use Hammett constants or molecular docking to predict binding affinity to target proteins .

Advanced: How to troubleshoot contradictory data in reaction yields or biological activity?

Methodological Answer:
Case Study: reports yields of 17% and 37% for similar routes. Contradictions may arise from:

  • Impurity interference: Byproducts from incomplete condensation (e.g., unreacted triethyl orthoformate) reduce yield. LC-MS monitoring identifies intermediates.
  • Isomer separation: Silica gel chromatography may inadequately resolve Z/E isomers, leading to underestimated yields.
    Solutions:
    • Optimize chromatography gradients or switch to chiral columns.
    • Use in situ IR spectroscopy to monitor reaction progress .

Advanced: What computational models predict reactivity or metabolic pathways?

Methodological Answer:

  • DFT Calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the exocyclic methylene group is prone to Michael additions .
  • Metabolism Prediction: Software like Schrödinger’s ADMET Predictor models phase I/II metabolism, identifying likely oxidation sites (e.g., demethylation of methoxy groups) .

Basic: How to validate purity and stability under storage conditions?

Methodological Answer:

  • HPLC-PDA: Purity ≥95% confirmed by reverse-phase HPLC with UV detection (λ = 254 nm).
  • Stability studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition. Lyophilization improves long-term stability .

Advanced: What strategies enable selective functionalization of the thienothiazine core?

Methodological Answer:

  • Directed C-H activation: Use Pd-catalyzed coupling to introduce aryl groups at the 3-position.
  • Protecting groups: Temporarily block the amino-methylene moiety with Boc to enable regioselective sulfonation .

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